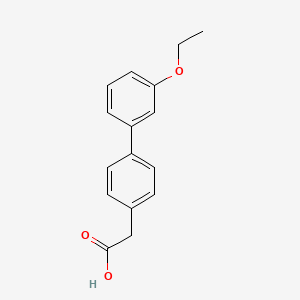

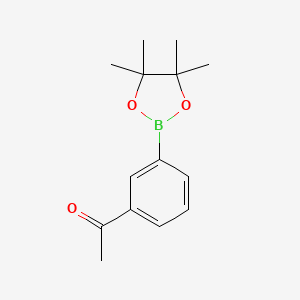

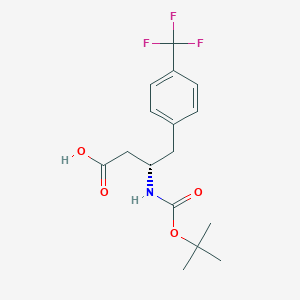

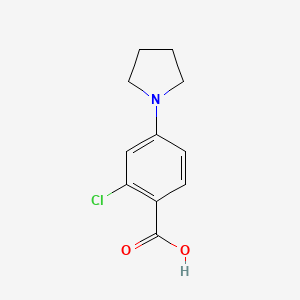

2-Chloro-4-(pyrrolidin-1-yl)benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves solvothermal methods, as seen in the preparation of metal-organic frameworks using 4-(pyridin-4-yl)benzoic acid . Another example is the one-pot four-component coupling reaction catalyzed by natural hydroxyapatite to synthesize a penta-substituted pyrrole derivative . These methods suggest potential pathways for synthesizing "2-Chloro-4-(pyrrolidin-1-yl)benzoic acid" by adapting the ligand or core structure used in these reactions.

Molecular Structure Analysis

Molecular structure analysis is performed using various spectroscopic techniques and theoretical studies. For instance, the structure of a pyrrole derivative was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . Similarly, the molecular geometry and vibrational wavenumbers of another compound were calculated using density functional theory (DFT) . These techniques could be applied to "2-Chloro-4-(pyrrolidin-1-yl)benzoic acid" to determine its molecular structure.

Chemical Reactions Analysis

The exchange reaction of benzoic and 2-chlorobenzoic anhydrides in chloroform, catalyzed by pyridine 1-oxide, is an example of a chemical reaction involving a chlorinated benzoic acid derivative . This suggests that "2-Chloro-4-(pyrrolidin-1-yl)benzoic acid" may also participate in similar exchange reactions, potentially leading to the formation of mixed anhydrides.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy . For example, the thermogravimetric and differential thermal analysis profiles can reveal the thermal stability and phase transitions of a compound . The electrochemical study of a pyrrole derivative indicated its potential as a corrosion inhibitor . These findings can inform the expected properties of "2-Chloro-4-(pyrrolidin-1-yl)benzoic acid," such as its thermal behavior and potential applications.

Aplicaciones Científicas De Investigación

Hydrogen-bonded Co-crystal Structure

- Application : The co-crystal structure of benzoic acid and zwitterionic l-proline highlights the use of 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid in the study of non-centrosymmetric co-crystallization. It's particularly noted for its role in forming a hydrogen-bonded network in crystal structures (Chesna et al., 2017).

Solid-State Versatility in Molecular Salts/Cocrystals

- Application : 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid is used in the creation of molecular salts and cocrystals, demonstrating its significance in crystal engineering. This is particularly important in the context of investigating halogen bonds in the presence of hydrogen bonds, showcasing its utility in understanding and manipulating molecular structures (Oruganti et al., 2017).

Fluorescent Zn(II) Sensors

- Application : In biological imaging, 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid derivatives (ZP9 and ZP10) are used as part of fluorescent sensors for Zn(II). These compounds exhibit significant fluorescence upon binding with zinc ions, making them valuable in confocal microscopy studies for cellular imaging (Nolan et al., 2006).

Luminescence and Magnetism in Coordination Complexes

- Application : The coordination polymers derived from 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid show significant applications in studying luminescence and magnetic properties. These properties are crucial in material science for the development of new materials with specific optical and magnetic characteristics (Hou et al., 2013).

Polymorphic Phases of Supramolecular Liquid Crystal Complexes

- Application : This compound is utilized in the synthesis of supramolecular complexes, highlighting its role in the creation of polymorphic compounds with various mesophases. Such applications are significant in the field of liquid crystal technology and materials science (Alamro et al., 2021).

Thermo- and Solvatochromic Metal-Organic Frameworks

- Application : 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid is instrumental in forming metal-organic frameworks that exhibit chromotropic properties. This application is particularly relevant in the development of responsive materials that change color based on environmental conditions (Mehlana et al., 2012).

Propiedades

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZLYZCZDQIOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377012 | |

| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |

CAS RN |

192513-60-3 | |

| Record name | 2-Chloro-4-(1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192513-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.